1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
Description
1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a urea derivative characterized by a tetrahydropyran (oxan-4-yl) group linked via a urea bridge to a pyrazine ring substituted with a pyridin-4-yl moiety. This compound exemplifies the integration of heterocyclic systems (pyrazine and pyridine) with a flexible tetrahydropyran ring, which may enhance solubility and metabolic stability compared to purely aromatic substituents. The urea group serves as a critical pharmacophore, facilitating hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-16(21-13-3-9-23-10-4-13)20-11-14-15(19-8-7-18-14)12-1-5-17-6-2-12/h1-2,5-8,13H,3-4,9-11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTZPDJBMNCPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, with the CAS number 2097860-05-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.35 g/mol. The compound features a unique structure that includes an oxane ring and a pyrazine-pyridine moiety, which are crucial for its biological activity.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O2 |
| Molecular Weight | 313.35 g/mol |
| CAS Number | 2097860-05-2 |
| Purity | Typically ≥ 95% |
Research indicates that this compound acts as a modulator of various protein kinases, which are critical in signaling pathways related to cell growth and proliferation. The compound has been shown to inhibit specific kinases associated with cancer progression, making it a candidate for anticancer therapies.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has been reported to significantly inhibit the growth of colorectal cancer cells by targeting the colony-stimulating factor 1 receptor (CSF-1R) pathway, which is crucial for macrophage survival and proliferation in the tumor microenvironment .
Case Studies
- Colorectal Cancer : A study highlighted that derivatives similar to this compound showed IC50 values in the nanomolar range against CSF-1R, indicating strong potential for use in immunotherapy against colorectal cancer. The mechanism involved reprogramming macrophages from an M2 to an M1 phenotype, enhancing antitumor immunity .
- Protein Kinase Inhibition : Another investigation into the compound's activity revealed its effectiveness in inhibiting specific protein kinases linked to cancer cell proliferation. This inhibition leads to reduced migration and invasion capabilities of cancer cells, further supporting its potential as an anticancer agent.
Future Directions
Ongoing research aims to optimize the structure of this compound to enhance its efficacy and reduce potential side effects. Additionally, exploring combination therapies with existing chemotherapeutics could provide synergistic benefits in treating resistant cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous urea derivatives and related heterocyclic systems, focusing on structural variations and their implications for physicochemical and biological properties.
Substituent Variations on the Urea Nitrogen
Key Observations :
- Oxan-4-yl vs. Aromatic Substituents: The oxan-4-yl group (tetrahydropyran) improves solubility compared to aromatic substituents (e.g., 3-methoxyphenyl or 4-fluorobenzyl) due to its oxygen atom and non-aromatic nature .
- Piperidine vs. Oxan-4-yl : Piperidine-containing analogs (e.g., ) introduce a basic nitrogen, which may affect ionization state and membrane permeability .
Heterocyclic Core Modifications
Key Observations :
- Rigidity vs.
- Dual Heteroaromatic Systems : The pyrazine-pyridine motif in the target compound allows for π-π stacking and hydrogen bonding, critical for interactions with ATP-binding pockets or nucleic acids .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, and what reaction conditions are critical for yield optimization?
- Methodology : Synthesis typically involves coupling reactions between oxan-4-ylamine and functionalized pyrazine intermediates. For example, a two-step approach may include:
- Step 1 : Suzuki-Miyaura coupling to introduce the pyridin-4-yl group onto pyrazine .
- Step 2 : Urea formation via reaction of the pyrazine intermediate with oxan-4-yl isocyanate under anhydrous toluene at reflux (1–2 hours), followed by crystallization from EtOH–AcOH (2:1) .
- Critical Parameters : Anhydrous conditions, stoichiometric control of isocyanate, and temperature during coupling (80–100°C) significantly impact yield.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Techniques :
- NMR : H and C NMR to confirm urea linkage and aromatic substitution patterns (e.g., pyridin-4-yl protons at δ 8.5–9.0 ppm) .
- HPLC-MS : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion confirmation (expected [M+H] ~ 370–380 Da) .
- X-ray crystallography : For structural elucidation if single crystals are obtained via slow evaporation from EtOH .
Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?
- Targets :
- Kinase inhibition : Structural similarity to urea-based ROCK inhibitors (e.g., RKI-1447) suggests potential activity against Rho-associated kinases .
- Phosphodiesterase (PDE) inhibition : The oxan-4-yl group is present in PDE9 inhibitors like tovinontrine, indicating possible PDE9 binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s kinase inhibitory activity?
- Approach :
- Core modifications : Replace oxan-4-yl with other heterocycles (e.g., piperidine) to assess steric effects on binding .
- Substituent analysis : Introduce electron-withdrawing groups (e.g., Cl, CF) on the pyrazine ring to enhance hydrophobic interactions with kinase ATP pockets .
- In vitro assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC values against wild-type and mutant kinases .
Q. How can contradictory data on biological activity (e.g., varying IC values across studies) be resolved?
- Troubleshooting :
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers in functional studies .
- Impurity analysis : Use LC-MS to detect byproducts (e.g., oxidized pyrazine derivatives) that may interfere with activity .
- Control benchmarking : Compare results against reference inhibitors (e.g., Y-27632 for ROCK inhibition) to validate assay conditions .
Q. What strategies are recommended to improve the compound’s solubility and bioavailability for in vivo studies?
- Strategies :
- Salt formation : Synthesize hydrochloride or fumarate salts (common for urea derivatives) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the pyridinyl nitrogen to improve membrane permeability .
- Formulation : Use PEG-based nanoparticles or cyclodextrin complexes to increase plasma stability .
Q. How can in vivo efficacy be evaluated in disease models, and what endpoints should be prioritized?
- Experimental Design :
- Model selection : Rodent models of pulmonary hypertension (for ROCK inhibition) or cognitive disorders (for PDE9 inhibition) .
- Dosing regimen : Oral administration (10–30 mg/kg/day) with pharmacokinetic profiling to measure C and half-life .
- Endpoints : Biomarkers like plasma cAMP/cGMP levels (for PDE9) or vascular remodeling indices (for ROCK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
